

# 8-Chloroquinazoline molecular structure and weight

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## Compound of Interest

Compound Name: 8-Chloroquinazoline

Cat. No.: B1587598

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An In-Depth Technical Guide to **8-Chloroquinazoline**: Molecular Structure, Properties, and Synthetic Utility

## Abstract

The quinazoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.<sup>[1][2]</sup> This guide focuses on **8-Chloroquinazoline**, a key derivative whose unique electronic and steric properties make it a valuable building block in drug discovery. We will provide a comprehensive analysis of its molecular structure, physicochemical properties, synthetic pathways, and reactivity. Furthermore, this document will explore its applications as a pharmacophore in the development of targeted therapies, particularly kinase inhibitors, supported by detailed experimental insights and protocols.

## Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged scaffold".<sup>[2][3]</sup> This designation stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.<sup>[2][4][5]</sup> The strategic placement of substituents on the quinazoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The introduction of a chlorine atom at the 8-position, adjacent to the heterocyclic nitrogen, creates a unique chemical entity—**8-**

**Chloroquinazoline.** This substitution significantly influences the molecule's reactivity and provides a versatile handle for synthetic diversification, making it an important intermediate in the synthesis of complex bioactive molecules.[\[6\]](#)

## Molecular Structure and Physicochemical Properties

The fundamental characteristics of **8-Chloroquinazoline** are crucial for its application in synthetic and medicinal chemistry. Its structure is defined by a quinazoline core with a chlorine atom substituted at the C8 position of the benzene ring.

The canonical SMILES representation of the molecule is C1=CC2=CN=CN=C2C(=C1)Cl.[\[7\]](#)

## Core Physicochemical Data

The key physicochemical properties of **8-Chloroquinazoline** are summarized in the table below, providing essential data for researchers in a laboratory setting.

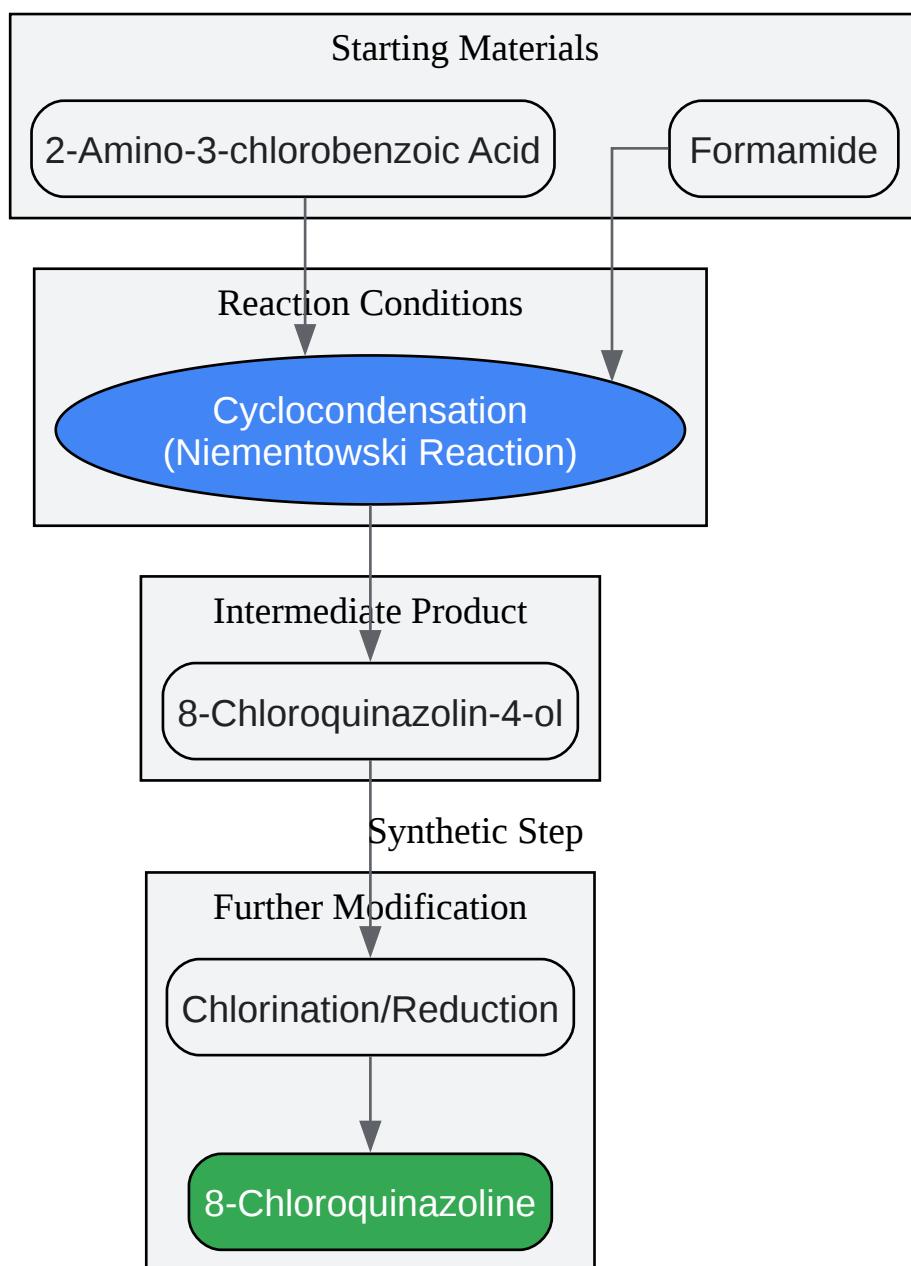
Property	Value	Source(s)
Molecular Formula	<chem>C8H5ClN2</chem>	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	164.59 g/mol	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
CAS Number	7557-04-2	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Melting Point	119-120 °C	<a href="#">[10]</a>
Boiling Point (Predicted)	281.0 ± 13.0 °C	<a href="#">[10]</a>
pKa (Predicted)	3.58 ± 0.22	<a href="#">[7]</a>
Topological Polar Surface Area	25.8 Å²	<a href="#">[7]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[7]</a>

## Synthesis and Chemical Reactivity

The synthetic utility of **8-Chloroquinazoline** is largely dictated by the reactivity of its C-Cl bond. The position of this halogen, adjacent to the fused ring system and the heterocyclic nitrogen, imparts distinct electronic and steric characteristics that differentiate it from other chloro-substituted isomers.[\[6\]](#)

## Synthetic Approaches

While specific literature on the direct synthesis of **8-Chloroquinazoline** is sparse, established methods for quinazoline synthesis can be adapted. A common strategy involves the cyclocondensation of an appropriately substituted anthranilic acid derivative. For the related compound, 8-Chloroquinazolin-4-ol, the synthesis proceeds via the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide, a variant of the Niementowski quinazoline synthesis.[\[11\]](#) Modern adaptations often utilize microwave irradiation to improve reaction times and yields.[\[11\]](#)



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*General synthetic workflow for **8-Chloroquinazoline** derivatives.*

## Reactivity at the 8-Position

The reactivity of the chlorine atom at the 8-position is influenced by a combination of electronic and steric effects.<sup>[6]</sup>

- **Electronic Effects:** The quinazoline ring system is electron-deficient due to the electronegativity of the two nitrogen atoms. The chlorine at C8 experiences a direct electronic influence from the adjacent nitrogen, affecting its susceptibility to nucleophilic attack.[6]
- **Steric Hindrance:** The peri-position of the C8 chlorine atom, being sterically hindered by the adjacent heterocyclic ring, can make it less susceptible to attack by bulky nucleophiles compared to more exposed positions like C6.[6]

This unique reactivity makes **8-Chloroquinazoline** a valuable substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to build molecular complexity.[3][6][12] The C4 position is generally more reactive towards nucleophiles than the C2 position in di-substituted quinazolines.[13]

## Spectroscopic Characterization

The structural elucidation of **8-Chloroquinazoline** and its derivatives relies on standard spectroscopic techniques.

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically  $\delta$  7.0-9.0 ppm). The protons on the quinazoline core will exhibit characteristic splitting patterns (doublets, triplets) based on their coupling with adjacent protons. The proton at C5, being ortho to the chlorine at C8, would likely experience a different chemical environment compared to the other protons.
- **$^{13}\text{C}$  NMR:** The carbon spectrum will display eight distinct signals for the aromatic carbons. The carbon atom bonded to the chlorine (C8) will be influenced by the halogen's electronegativity. Spectroscopic data for similar structures, such as 8-chloroquinoline, can serve as a useful reference for assigning chemical shifts.[14]
- **Mass Spectrometry:** Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak with an intensity of approximately one-third of the  $\text{M}^+$  peak, which is indicative of the presence of a single chlorine atom due to the natural abundance of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes.[15]

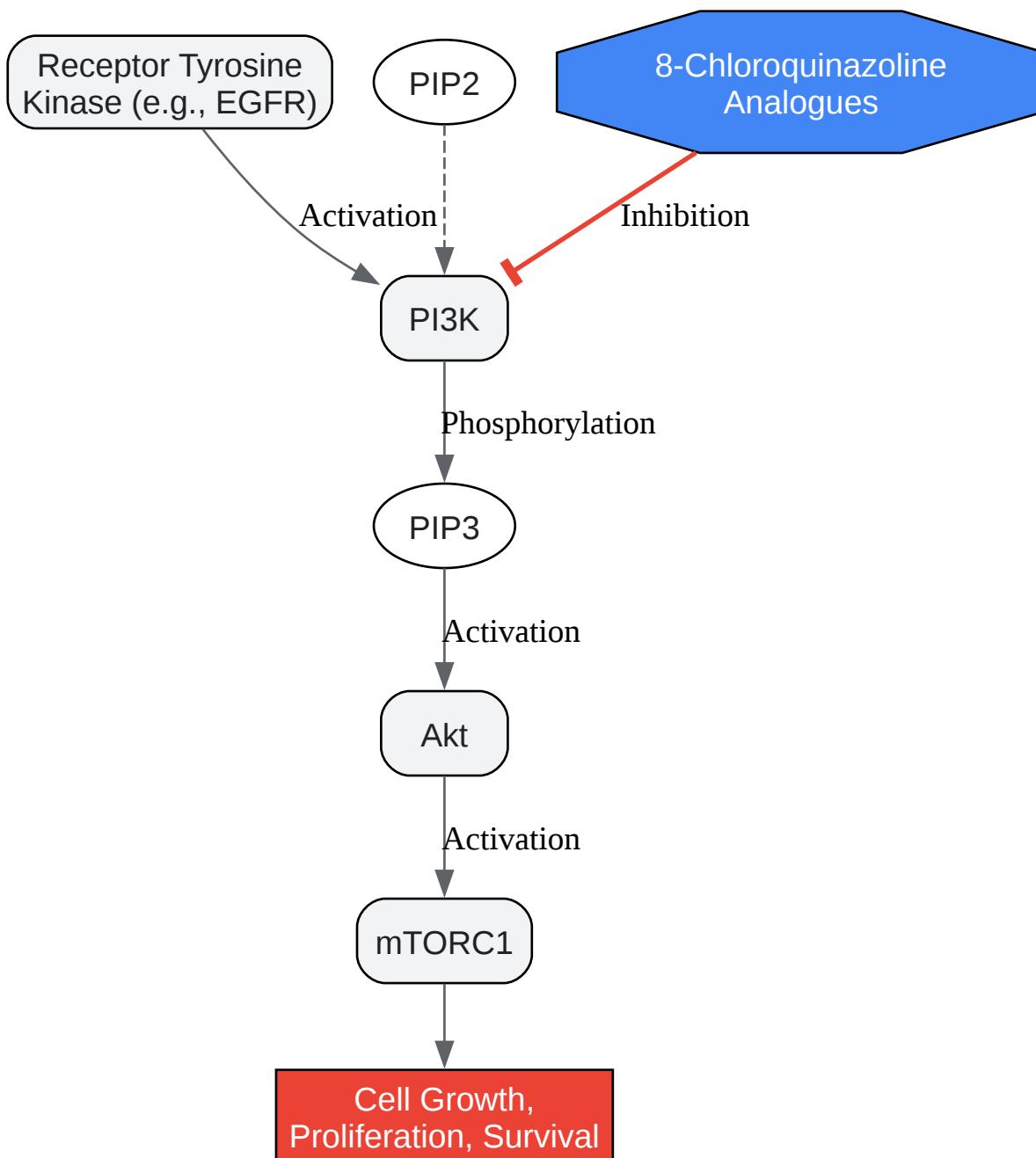
# Applications in Drug Discovery

The 8-chloro-substituted quinazoline scaffold is a key pharmacophore in the development of inhibitors for various protein kinases involved in critical cell signaling pathways.[\[11\]](#)

## Kinase Inhibition

Quinazoline derivatives are well-established as ATP-competitive inhibitors of several protein kinases.[\[11\]](#) The 4-anilinoquinazoline framework, in particular, is the basis for several FDA-approved epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[\[3\]](#) The 8-chloro substituent can serve as a crucial interaction point within the ATP-binding pocket of a target kinase or as a synthetic handle for introducing other functional groups to optimize binding affinity and selectivity. Pathways frequently targeted by quinazoline-based inhibitors include:

- PI3K/Akt/mTOR Pathway[\[11\]](#)
- EGFR Pathway[\[3\]](#)
- VEGFR-2 Pathway[\[3\]](#)[\[11\]](#)

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*Inhibitory action of quinazoline analogs on the PI3K/Akt/mTOR pathway.[11]*

## PARP Inhibition

Derivatives of **8-Chloroquinazoline**, specifically 8-Chloroquinazolin-4-OL, have been identified as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[16] PARP-1 is a key enzyme in the

DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[16]

## Safety and Handling

While a specific safety data sheet for **8-Chloroquinazoline** is not readily available, data from related chloro- and quinoline-based compounds suggest that standard laboratory safety protocols should be strictly followed.[17]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[17][18]
- Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[19] Avoid contact with skin and eyes.[17]
- Storage: Store in a tightly sealed container in a cool, dry place.[18]
- First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms occur.[20]

## Conclusion

**8-Chloroquinazoline** is a synthetically versatile and medicinally significant heterocyclic compound. Its molecular structure, characterized by the strategic placement of a chlorine atom at the 8-position, provides a unique platform for chemical modification. This guide has detailed its core properties, synthetic rationale, and crucial role as a scaffold for developing targeted therapeutics, particularly kinase inhibitors. The insights provided herein are intended to support researchers and drug development professionals in leveraging the full potential of this important chemical entity.

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